4,5-Dibromofuran-2-carboximidamide
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Overview
Description
4,5-Dibromofuran-2-carboximidamide is an organic compound with the molecular formula C5H4Br2N2O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of bromine atoms at the 4 and 5 positions and a carboximidamide group at the 2 position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of furan-2-carboximidamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of 4,5-Dibromofuran-2-carboximidamide may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromofuran-2-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4,5-Dibromofuran-2-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromofuran-2-carboximidamide involves its interaction with biological molecules through its functional groups. The bromine atoms can participate in halogen bonding, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-furoic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
2,3-Dibromofuran: Lacks the carboximidamide group, making it less reactive in certain biological applications.
Uniqueness
4,5-Dibromofuran-2-carboximidamide is unique due to the presence of both bromine atoms and the carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H4Br2N2O |
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Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromofuran-2-carboximidamide |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H3,8,9) |
InChI Key |
LSIHZWDFASOICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(=N)N |
Origin of Product |
United States |
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